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Compound of Interest

Compound Name: Prexasertib dihydrochloride

Cat. No.: B610195

A Comparative Analysis of Prexasertib
Dihydrochloride in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Prexasertib
dihydrochloride, a potent inhibitor of checkpoint kinase 1 (CHK1) and 2 (CHK2), with a fellow
CHK1 inhibitor, SRA737. Prexasertib has been investigated as a monotherapy and in
combination with other agents in various malignancies, demonstrating the potential of targeting
the DNA damage response (DDR) pathway in cancer therapy. This document summarizes key
efficacy and safety data, details experimental protocols, and visualizes the underlying biological
pathways to offer a thorough comparative overview for research and development purposes.

Mechanism of Action: Targeting the DNA Damage
Response

Prexasertib and SRA737 are both inhibitors of CHK1, a critical serine/threonine kinase that
plays a central role in the cellular response to DNA damage.[1][2][3] In cancer cells, which
often have defects in other cell cycle checkpoints like the p53 pathway, reliance on the CHK1-
mediated checkpoint for DNA repair and cell cycle arrest is heightened.[4] By inhibiting CHK1,
these drugs prevent cancer cells from repairing DNA damage, leading to an accumulation of
errors and ultimately, mitotic catastrophe and apoptosis.[1][4]
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Mechanism of CHK1 Inhibition
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Comparative Clinical Trial Data

The following tables summarize the efficacy and safety data from key clinical trials of
Prexasertib and SRA737 in ovarian and squamous cell carcinomas.

Ovarian Cancer

Efficacy Data in Recurrent High-Grade Serous Ovarian Cancer (HGSOC)

Median
. . . Overall .
Clinical Trial Patient Progression-
Drug . Response .
(NCT ID) Population Free Survival
Rate (ORR)
(PFS)
Prexasertib
Phase Il ) Platinum-
Prexasertib ) 30.8% (evaluable
(NCT02203513) Resistant, BRCA ) 5 months
Monotherapy i patients)
[5] Wild-Type
Phase Il ) )
Prexasertib Platinum-
(NCT03414047) _ 12.1% Not Reported
6] Monotherapy Resistant
Phase I ) )
Prexasertib Platinum-
(NCT03414047) 6.9% Not Reported
6] Monotherapy Refractory
SRA737
Advanced Solid
Phase I/l SRA737 + Low-
Tumors
(NCT02797977) Dose ) ) 10.8% (overall) Not Reported
o (including
[71[81I9] Gemcitabine
HGSOC)

Safety Data: Common Treatment-Related Adverse Events (Grade >3)
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SRA737 +
Prexasertib Prexasertib Gemcitabine
Adverse Event
(NCT02203513)[5] (NCT03414047)[6] (NCT02797977)[7]
(8]
Hematological
_ High incidence
Neutropenia Common 16.7%
reported
Thrombocytopenia Reported Common 10%
Anemia Reported Common 11.7%
Non-Hematological
) Not specified for
Fatigue Reported Common
Grade =3
Not specified for
Nausea Reported Common
Grade 23
] N N Not specified for
Diarrhea Not specified Not specified

Grade =3

Squamous Cell Carcinoma (SCC)

Efficacy and Safety Data for Prexasertib Monotherapy in Advanced SCC

A Phase Ib study (NCT01115790) evaluated Prexasertib monotherapy in patients with

advanced SCC, including head and neck (SCCHN), anus, and non-small cell lung cancer

(sgNSCLC).[10]

Efficacy Results[10]
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Median .. .
Overall Response . Clinical Benefit
Tumor Type Progression-Free
Rate (ORR) . Rate at 3 Months
Survival (PFS)
SCC of the Anus 15% 2.8 months 23%
SCCHN 5% 1.6 months 28%
sqNSCLC Not Reported 3.0 months 44%

Safety Profile: Most Common Treatment-Related Adverse Event (All Grades)[10]

Adverse Event Incidence
Grade 4 Neutropenia 71%
Febrile Neutropenia 12%

Experimental Protocols

Prexasertib Clinical Trials
NCT02203513: Phase Il Study in BRCA Wild-Type Recurrent HGSOCI[5][11]

» Patient Population: Patients with recurrent high-grade serous ovarian cancer, confirmed to
be BRCA wild-type. The study included cohorts with and without biopsiable disease. Patients

were heavily pretreated.

o Dosing Regimen: Prexasertib was administered intravenously at a dose of 105 mg/mz2 every

two weeks in 28-day cycles.

e Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according
to RECIST v1.1.

Secondary Endpoints: Safety and Progression-Free Survival (PFS).

NCT03414047: Phase Il Study in Platinum-Resistant or Refractory Recurrent Ovarian
Cancer[6][12][13]
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Patient Population: Patients with platinum-resistant or refractory recurrent high-grade serous
ovarian, primary peritoneal, or fallopian tube cancer. The study included cohorts based on
platinum sensitivity, BRCA mutation status, and prior PARP inhibitor therapy.

Dosing Regimen: Prexasertib was administered as an intravenous infusion at 105 mg/mz2 on
Day 1 and Day 15 of a 28-day cycle.

Primary Endpoint: Overall Response Rate (ORR) per RECIST v1.1.

Secondary Endpoints: Safety, toxicity, and pharmacokinetics of Prexasertib.
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Prexasertib Clinical Trial Workflow (NCT03414047)
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Prexasertib Trial Workflow

SRA737 Clinical Trial

NCT02797977: Phase I/ll Study of SRA737 with Low-Dose Gemcitabine[7][8][9][14]
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Patient Population: Patients with advanced solid tumors, with expansion cohorts for specific
genetically defined tumors hypothesized to be sensitive to CHKL1 inhibition.

Dosing Regimen: This was a dose-escalation study. The recommended Phase 2 dose
(RP2D) was determined to be 500 mg of SRA737 administered orally on days 2, 3, 9, 10, 16,
and 17, in combination with low-dose gemcitabine (250 mg/m2) administered intravenously
on days 1, 8, and 15 of a 28-day cycle.

Primary Objectives: To establish the safety profile, maximum tolerated dose (MTD), and
RP2D of the combination.

Secondary Objectives: To evaluate the preliminary efficacy (including ORR) of the
combination.
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SRA737 + Gemcitabine Trial Workflow (NCT02797977)
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SRA737 Trial Workflow

Concluding Remarks
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Prexasertib has demonstrated notable single-agent activity in heavily pretreated patients with
recurrent ovarian cancer, particularly in the BRCA wild-type, platinum-resistant population. In
squamous cell carcinomas, the activity was more modest. The primary dose-limiting toxicities
are hematological, with neutropenia being the most common.

SRA737, in combination with low-dose gemcitabine, has shown promising responses in a
variety of solid tumors, with a manageable safety profile. The combination strategy aims to
induce replication stress with gemcitabine, thereby sensitizing the cancer cells to CHK1
inhibition.

Further research is warranted to identify predictive biomarkers to select patients most likely to
benefit from CHK1 inhibition and to explore rational combination strategies to enhance efficacy
and overcome resistance. The data presented in this guide provides a foundation for such
future investigations in the development of DDR-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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